
6-Bromo-4-(4-pyridinyl)quinoline
Übersicht
Beschreibung
6-Bromo-4-(4-pyridinyl)quinoline is a chemical compound with the molecular formula C13H8BrN3 . It is a derivative of quinoline, a nitrogenous heterocyclic compound .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves cascade cyclization of propynols . For instance, 6-bromo-4-chloroquinoline-3-carboxamide can be treated with 1-methyl-4-BPin-1H-pyrazole to generate 4-bromo quinolines .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a bromine atom at the 6th position and a pyridinyl group at the 4th position . The average mass of the molecule is 286.127 Da and the monoisotopic mass is 284.990143 Da .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been used in various chemical reactions. For instance, they can undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds .Zukünftige Richtungen
The future directions in the research of 6-Bromo-4-(4-pyridinyl)quinoline and its derivatives could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in drug discovery . Further studies could also focus on the design of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Eigenschaften
IUPAC Name |
6-bromo-4-pyridin-4-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-11-1-2-14-13(9-11)12(5-8-17-14)10-3-6-16-7-4-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZCTWVNPUCEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



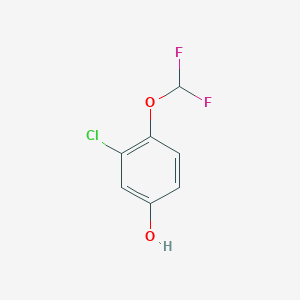
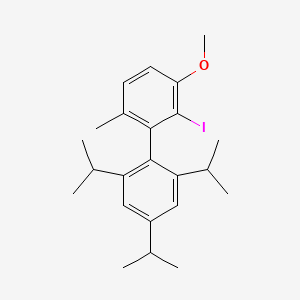

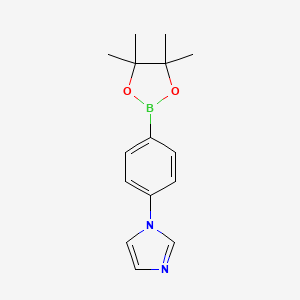
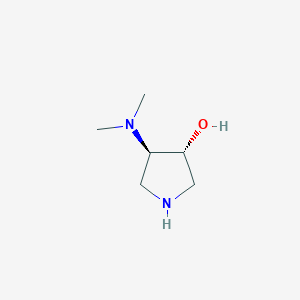

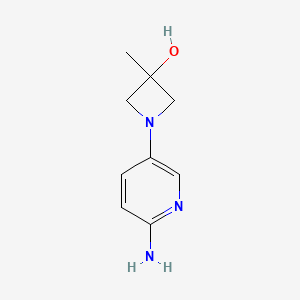
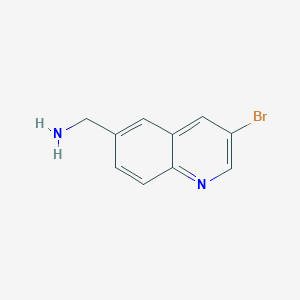
![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)


